molecular formula C14H9N3O4 B5866919 5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

Cat. No.: B5866919
M. Wt: 283.24 g/mol
InChI Key: GAUNFWFOWZDLPI-UHFFFAOYSA-N
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Description

5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a nitro group and a pyridin-3-ylmethyl substituent makes this compound particularly interesting for various scientific applications.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-13-11-4-3-10(17(20)21)6-12(11)14(19)16(13)8-9-2-1-5-15-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUNFWFOWZDLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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